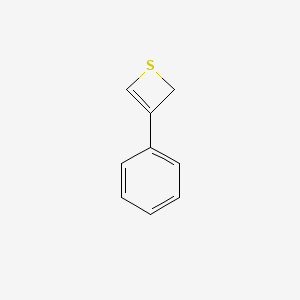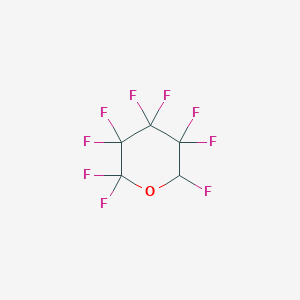![molecular formula C24H17N3 B14467396 4-([2,6'-Biquinolin]-2'-yl)aniline CAS No. 65955-08-0](/img/structure/B14467396.png)
4-([2,6'-Biquinolin]-2'-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([2,6’-Biquinolin]-2’-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([2,6’-Biquinolin]-2’-yl)aniline typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline structure can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The quinoline derivative is then coupled with an aniline derivative through a palladium-catalyzed amination reaction. This reaction often uses palladium(II) acetate as the catalyst and triphenylphosphine as the ligand, with a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 4-([2,6’-Biquinolin]-2’-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-([2,6’-Biquinolin]-2’-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine for halogenation.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives of the compound.
Scientific Research Applications
4-([2,6’-Biquinolin]-2’-yl)aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of organic semiconductors for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-([2,6’-Biquinolin]-2’-yl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, the compound may interact with enzymes and proteins, affecting their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Quinolinyl aniline: Similar structure but with the quinoline moiety attached at a different position.
4-Quinolinyl aniline: Another isomer with the quinoline moiety attached at the 4-position.
2,6-Di(quinolin-2-yl)aniline: A compound with two quinoline moieties attached to the aniline group.
Uniqueness
4-([2,6’-Biquinolin]-2’-yl)aniline is unique due to its specific attachment of the quinoline moiety at the 2-position, which may confer distinct chemical and biological properties compared to its isomers and analogs.
This detailed article provides a comprehensive overview of 4-([2,6’-Biquinolin]-2’-yl)aniline, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
65955-08-0 |
|---|---|
Molecular Formula |
C24H17N3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(6-quinolin-2-ylquinolin-2-yl)aniline |
InChI |
InChI=1S/C24H17N3/c25-20-10-5-17(6-11-20)22-13-8-18-15-19(9-14-24(18)27-22)23-12-7-16-3-1-2-4-21(16)26-23/h1-15H,25H2 |
InChI Key |
UTVFPSVVITZDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=C(C=C3)N=C(C=C4)C5=CC=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



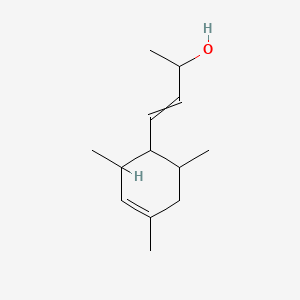

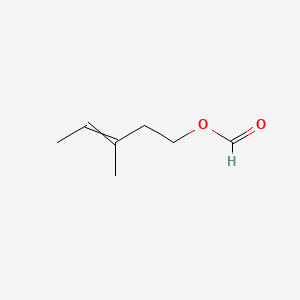
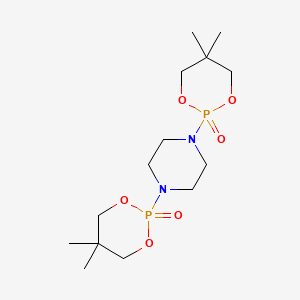
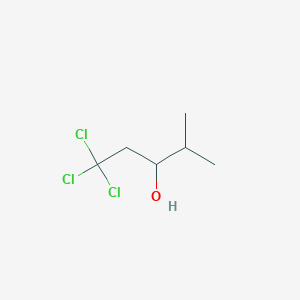
![Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt](/img/structure/B14467361.png)
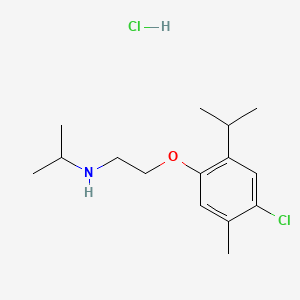
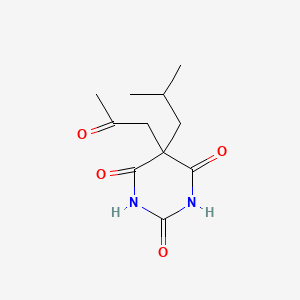
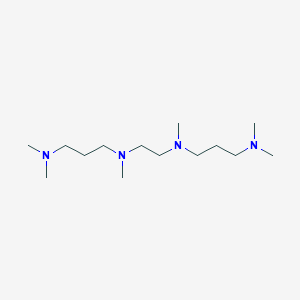

![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)
